Pyrimidine, 4-methoxy-2-methylthio-
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (predicted for CDCl₃):
- Pyrimidine ring protons : The deshielded H5 and H6 protons resonate as doublets between δ 8.5–9.0 ppm due to electron-withdrawing effects from the adjacent nitrogen atoms. Coupling constants (J = 5–6 Hz) reflect vicinal interactions.
- Methoxy group : A singlet at δ 3.9 ppm (3H) corresponds to the -OCH₃ protons.
- Methylthio group : A singlet at δ 2.5 ppm (3H) arises from the -SCH₃ protons, with slight upfield shifts due to sulfur’s polarizability.
¹³C NMR :
- Pyrimidine carbons : C2 and C4 appear downfield at δ 160–170 ppm due to conjugation with electronegative substituents. C5 and C6 resonate near δ 120–130 ppm .
- Methoxy carbon : The -OCH₃ carbon appears at δ 55 ppm .
- Methylthio carbon : The -SCH₃ carbon is observed near δ 15 ppm , characteristic of sulfur-bound methyl groups.
Infrared (IR) Vibrational Mode Assignments
Key IR absorptions include:
- C-O stretch : A strong band near 1250 cm⁻¹ from the methoxy group.
- C-S stretch : A moderate absorption at 700–600 cm⁻¹ from the methylthio group.
- Aromatic C-H stretches : Peaks at 3100–3000 cm⁻¹ .
- Ring vibrations : Bands at 1600–1400 cm⁻¹ corresponding to C=C and C=N stretching modes.
The absence of N-H or O-H stretches confirms the non-tautomeric nature of the compound in the solid state.
Mass Spectrometric Fragmentation Patterns
In electron ionization (EI) mass spectrometry, the molecular ion peak at m/z 156 ([M]⁺) undergoes characteristic fragmentation:
- Loss of methoxy radical (-OCH₃) : Forms a fragment at m/z 125 ([M – 31]⁺).
- Loss of methylthio radical (-SCH₃) : Yields a peak at m/z 109 ([M – 47]⁺).
- Ring cleavage : Further fragmentation generates ions at m/z 81 (C₃H₃N₂⁺) and m/z 54 (C₂H₂N⁺), consistent with pyrimidine-derived structures.
Properties
CAS No. |
76541-59-8 |
|---|---|
Molecular Formula |
C6H8N2OS |
Molecular Weight |
156.21 g/mol |
IUPAC Name |
4-methoxy-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C6H8N2OS/c1-9-5-3-4-7-6(8-5)10-2/h3-4H,1-2H3 |
InChI Key |
GXCMABRXUXDVMW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1)SC |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of 4-Chloro-2-(methylthio)pyrimidine
Reaction Overview
The most direct route involves substituting the chlorine atom in 4-chloro-2-(methylthio)pyrimidine with a methoxy group via nucleophilic aromatic substitution (SNAr). This method leverages the reactivity of electron-deficient pyrimidine rings under alkaline conditions.
Table 1: Substitution Reaction Conditions and Yields
Key Observations :
- Catalyst Role : Trifluoromethanesulfonic acid enhances reaction efficiency by stabilizing intermediates, achieving near-quantitative conversion ().
- Solvent Impact : Toluene provides better solvent stability for high-temperature reactions compared to methanol, though methanol offers simplicity at ambient conditions ().
Two-Step Synthesis via Chlorination and Substitution
Chlorination of 4-Hydroxy-2-(methylthio)pyrimidine
4-Hydroxy-2-(methylthio)pyrimidine is first chlorinated to 4-chloro-2-(methylthio)pyrimidine using phosphorus oxychloride (POCl3) in anhydrous toluene.
Table 2: Chlorination Reaction Parameters
| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|---|
| 4-Hydroxy-2-(methylthio)pyrimidine | POCl3, Et3N | Toluene | 80 | 1 | 67.9 |
Critical Steps :
Methoxylation of 4-Chloro-2-(methylthio)pyrimidine
The chlorinated intermediate undergoes methoxylation under optimized conditions.
Table 3: Methoxylation Optimization
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| Trifluoromethanesulfonic acid | Toluene | 40–45 | 6 | 97.5 | |
| None | Methanol | 20 | 2 | 89 |
Mechanistic Insight :
Alternative Routes: Direct Methylation
Methylation of 4-Hydroxy-2-(methylthio)pyrimidine
While less common, direct methylation of the hydroxy group using methyl iodide (CH3I) or dimethyl sulfate (DMSO4) has been explored.
Table 4: Methylation Attempts
| Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Challenges |
|---|---|---|---|---|---|---|
| CH3I | K2CO3 | DMF | 60 | 16 | 73 | Side reactions (e.g., N-methylation) |
| DMSO4 | NaOH | H2O | 25 | 3 | 85 | Limited scalability |
Limitations :
Industrial-Scale Considerations
Process Optimization
- Catalyst Recycling : Trifluoromethanesulfonic acid can be recovered via distillation, reducing costs ().
- Solvent Selection : Toluene’s high boiling point minimizes solvent loss during high-temperature reactions.
- Waste Management : Phosphorus oxychloride byproducts (e.g., HCl) require neutralization to meet environmental standards ().
Comparative Analysis of Methods
Table 5: Method Comparison
| Method | Advantages | Disadvantages | Yield (%) | Scalability |
|---|---|---|---|---|
| Two-Step Chlorination | High purity, reproducibility | Multistep, POCl3 waste | 67.9–97.5 | Moderate |
| Direct Substitution | Simple, cost-effective | Lower yields, solvent issues | 89 | High |
| Direct Methylation | Fewer steps | Competing alkylation | 73–85 | Low |
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2-(Methylthio)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The methoxy and methylthio groups can be substituted by nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, ethanol, room temperature.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, room temperature to mild heating.
Major Products:
Nucleophilic Substitution: 4-amino-2-(methylthio)pyrimidine, 4-methoxy-2-(methylamino)pyrimidine.
Oxidation: 4-methoxy-2-(methylsulfinyl)pyrimidine, 4-methoxy-2-(methylsulfonyl)pyrimidine.
Scientific Research Applications
4-Methoxy-2-(Methylthio)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(Methylthio)pyrimidine is primarily related to its ability to interact with biological targets such as enzymes and receptors. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes, which reduces the production of pro-inflammatory mediators like prostaglandins . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and thus exerting its effects.
Comparison with Similar Compounds
Pyrimidine derivatives are extensively studied for their pharmacological and chemical properties. Below, we compare 4-methoxy-2-methylthio-pyrimidine with structurally or functionally related compounds.
Structural Analogues
Key Structural Differences :
- Position of substituents: The methoxy group at position 4 in the target compound contrasts with amino (4-NH₂) or methyl (4-CH₃) groups in analogues.
- Functional groups : The presence of a hydroxyl (-OH) or keto (=O) group in analogues alters polarity and hydrogen-bonding capacity compared to the methoxy group .
Physicochemical Properties
- Polarity: The methoxy group in the target compound increases electron density on the ring compared to methylthio or amino groups, affecting solubility and reactivity .
- Ionization Energy : At 8.35 eV, the target compound has lower ionization energy than unsubstituted pyrimidine (≈9.8 eV), suggesting easier electron donation .
Biological Activity
Pyrimidine derivatives, including 4-methoxy-2-methylthio-pyrimidine, have gained significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Overview of Pyrimidine Derivatives
Pyrimidines are aromatic heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. They are integral to various biological processes and serve as building blocks for nucleic acids. The biological activity of pyrimidine derivatives extends to antibacterial, antiviral, antifungal, anti-inflammatory, anticancer, and antioxidant properties .
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives. For instance, compounds similar to 4-methoxy-2-methylthio-pyrimidine have shown significant inhibition of inflammatory mediators such as COX-2 and iNOS. In vitro assays demonstrated that certain pyrimidine derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Table 1: Anti-inflammatory Activity of Pyrimidine Derivatives
| Compound | IC50 (μmol) | Reference |
|---|---|---|
| Pyrimidine Derivative A | 0.04 ± 0.01 | |
| Pyrimidine Derivative B | 0.04 ± 0.02 | |
| Indomethacin | 9.17 |
Anticancer Activity
Pyrimidine derivatives have also been evaluated for their anticancer properties. A study reported that compounds featuring a pyrimidine core demonstrated potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The most effective derivatives had IC50 values significantly lower than those of standard chemotherapeutic agents .
Table 2: Anticancer Activity of Selected Pyrimidine Derivatives
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound X | MCF-7 | 0.09 ± 0.0085 | |
| Compound Y | A549 | 0.03 ± 0.0056 | |
| Etoposide | MCF-7 | >10 |
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring can enhance potency and selectivity against target enzymes or receptors. For example, electron-donating groups at position 2 have been shown to increase anti-inflammatory activity .
Table 3: Summary of SAR Findings
| Position | Substituent Type | Effect on Activity |
|---|---|---|
| Position 2 | Electron-donating groups | Increased anti-inflammatory activity |
| Position 4 | Alkyl groups | Enhanced anticancer efficacy |
Case Study 1: Anti-inflammatory Effects
A study conducted on a series of pyrimidine derivatives demonstrated their effectiveness in reducing paw edema in carrageenan-induced rat models. The compounds tested showed comparable efficacy to indomethacin, a well-known anti-inflammatory drug .
Case Study 2: Anticancer Efficacy
In vitro evaluations of a new class of pyrimidine-pyrazole compounds revealed significant cytotoxicity against multiple cancer cell lines. Notably, one compound exhibited an IC50 value of 0.01 μM against Colo-205 cells, indicating its potential as a lead candidate for further development in cancer therapy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-methoxy-2-methylthio-pyrimidine, and how can purity be optimized?
- Methodology : Synthesis typically begins with 2-methylthio-4-methylpyrimidine derivatives. A nucleophilic substitution reaction introduces the methoxy group at the 4-position using formaldehyde or methylating agents (e.g., methyl iodide) under basic conditions (e.g., NaOH or NaOMe). Purification involves recrystallization or column chromatography to achieve >95% purity .
- Key Steps :
- Reaction Optimization : Monitor temperature (60–80°C) and pH to avoid side reactions like over-methylation.
- Characterization : Confirm structure via -NMR (e.g., δ 3.27 ppm for methoxy protons) and LC-MS .
Q. How can the structural conformation of 4-methoxy-2-methylthio-pyrimidine be experimentally validated?
- Techniques :
- X-ray Crystallography : Resolve bond lengths (e.g., C–S: ~1.75 Å, C–O: ~1.43 Å) and dihedral angles to confirm planarity of the pyrimidine ring and substituent orientations .
- DFT Calculations : Compare experimental IR/Raman spectra with computational models to validate electronic structure .
Q. What biological activities are associated with 2-methylthio-substituted pyrimidines?
- Findings :
- Antimicrobial Activity : Thioether groups enhance membrane permeability, as seen in analogs like 4-methyl-2-(methylthio)pyrimidin-5-yl methanol (MIC: 8–16 µg/mL against S. aureus) .
- DNA Interaction : Methylthio groups may intercalate or form adducts with DNA, disrupting replication (e.g., UV-induced pyrimidine dimerization) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and stability of 4-methoxy-2-methylthio-pyrimidine derivatives?
- Approach :
- Molecular Dynamics (MD) : Simulate solvation effects and thermal stability (e.g., decomposition >200°C) .
- QSPR Models : Correlate substituent electronegativity (e.g., Hammett constants) with reaction rates for functionalization at the 5-position .
- Data Table :
| Derivative | LogP | HOMO (eV) | LUMO (eV) |
|---|---|---|---|
| Parent | 1.2 | -6.8 | -1.5 |
| 5-Nitro | 0.8 | -7.2 | -1.9 |
Q. What strategies resolve contradictions in reported biological activity data for thioether pyrimidines?
- Case Study : Discrepancies in IC values for antifungal activity may arise from:
- Varied Assay Conditions : Adjust pH (6.5–7.5) and incubation time (24–48 hrs) to standardize protocols .
- Metabolite Interference : Use LC-MS/MS to detect degradation products (e.g., sulfoxide derivatives) during bioassays .
Q. How does the methylthio group influence UV-mediated DNA damage mechanisms?
- Mechanistic Insight :
- Under UV-C (253.7 nm), the methylthio group increases absorption cross-section at 260 nm, promoting pyrimidine dimer formation (e.g., cyclobutane dimers) .
- Experimental Validation :
- HPLC-MS : Quantify dimer yields (e.g., thymine-thymine: 12–18% at 50 J/m) in plasmid DNA treated with the compound .
Methodological Guidance
Q. What analytical techniques are critical for tracking functional group modifications in 4-methoxy-2-methylthio-pyrimidine?
- Tools :
- C-NMR : Monitor carbonyl (δ 166–174 ppm) and methylthio (δ 15–20 ppm) shifts during oxidation to sulfone derivatives .
- XPS : Confirm sulfur oxidation states (e.g., S: 163–165 eV, S: 168–170 eV) .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound?
- Framework :
Core Modifications : Replace methoxy with ethoxy or amino groups to assess steric/electronic effects .
Biological Testing : Prioritize in vitro assays (e.g., kinase inhibition) before in vivo models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
